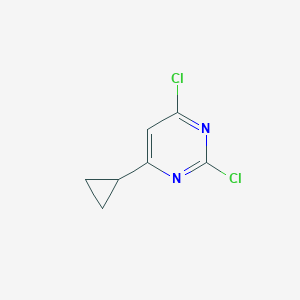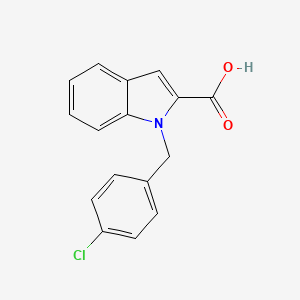
Kalium-(3-Chlor-4-fluorphenyl)trifluoroborat
Übersicht
Beschreibung
Potassium (3-chloro-4-fluorophenyl)trifluoroborate is an organoboron compound with the molecular formula C₆H₃BClF₄K. It is a white to off-white powder or crystalline substance. This compound is part of the potassium organotrifluoroborate family, which has gained significant attention due to its stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Wissenschaftliche Forschungsanwendungen
Potassium (3-chloro-4-fluorophenyl)trifluoroborate has several applications in scientific research:
Wirkmechanismus
Target of Action
Potassium (3-chloro-4-fluorophenyl)trifluoroborate is a type of organoboron compound . The primary targets of this compound are typically aryl halides . Aryl halides are a class of organic compounds containing a halogen atom attached to an aromatic ring. They play a crucial role in various biochemical reactions, particularly in the formation of carbon-carbon bonds.
Mode of Action
This compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets (aryl halides) to construct a carbon-carbon bond . This interaction typically occurs in the presence of a catalyst or under thermal conditions . The boron atom in the trifluoroborate group acts as a nucleophile, donating a pair of electrons to form a bond with the aryl halide.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carbon-carbon bond formation process . This process is fundamental to organic synthesis, allowing for the construction of complex organic molecules from simpler precursors. The downstream effects of this pathway can lead to the synthesis of a wide variety of organic compounds, depending on the specific aryl halides and conditions used.
Result of Action
The primary molecular effect of Potassium (3-chloro-4-fluorophenyl)trifluoroborate’s action is the formation of a carbon-carbon bond . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific aryl halides and conditions used. The cellular effects of these compounds would vary widely depending on their specific structures and properties.
Action Environment
The action of Potassium (3-chloro-4-fluorophenyl)trifluoroborate can be influenced by various environmental factors. For instance, the presence of a catalyst or heat can facilitate its reaction with aryl halides . Additionally, the compound is typically stored in a refrigerator and shipped at room temperature, suggesting that it may be sensitive to temperature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium (3-chloro-4-fluorophenyl)trifluoroborate can be synthesized through the reaction of 3-chloro-4-fluorophenylboronic acid with potassium hydrogen fluoride (KHF₂). The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods: In industrial settings, the synthesis of potassium organotrifluoroborates often involves large-scale reactions using similar methods but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium (3-chloro-4-fluorophenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Vergleich Mit ähnlichen Verbindungen
- Potassium (4-fluorophenyl)trifluoroborate
- Potassium (3,4-dichlorophenyl)trifluoroborate
Comparison: Potassium (3-chloro-4-fluorophenyl)trifluoroborate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to potassium (4-fluorophenyl)trifluoroborate, the additional chlorine atom provides different electronic and steric properties, potentially leading to variations in reaction outcomes . Similarly, potassium (3,4-dichlorophenyl)trifluoroborate has two chlorine atoms, which can further alter its chemical behavior .
Eigenschaften
IUPAC Name |
potassium;(3-chloro-4-fluorophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BClF4.K/c8-5-3-4(7(10,11)12)1-2-6(5)9;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBSBTTVMHWMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)F)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BClF4K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635792 | |
| Record name | Potassium (3-chloro-4-fluorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-59-5 | |
| Record name | Borate(1-), (3-chloro-4-fluorophenyl)trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (3-chloro-4-fluorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)


![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)
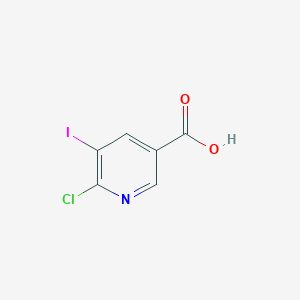
![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)
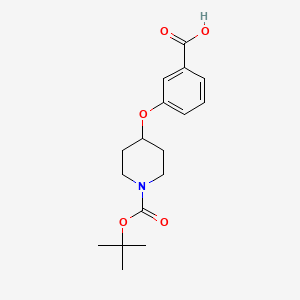
![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B1358428.png)
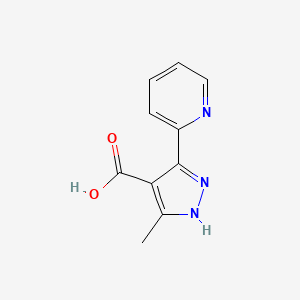
![4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine](/img/structure/B1358432.png)
![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)
